5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2/c24-16(12-6-13(25-22-12)11-4-2-1-3-5-11)21-14-7-15(19-9-18-14)23-10-17-8-20-23/h1-10H,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIQPGUNNVVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the 1,2,4-triazole and pyrimidine intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The oxazole and triazole rings are susceptible to oxidation under controlled conditions. For instance:
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Oxazole ring oxidation : The oxazole moiety can undergo ring-opening or functionalization via reactions with oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media, leading to carboxylic acid derivatives.
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Triazole oxidation : The 1,2,4-triazole substituent may undergo oxidative modifications, such as N-oxidation, though direct data for this compound is limited. Similar triazole derivatives have shown stability under mild oxidative conditions but degrade under strong oxidizers like hydrogen peroxide (H₂O₂) .
Reduction Reactions
Selective reduction of functional groups is feasible:
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Carboxamide reduction : The carboxamide group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation is critical for generating amine intermediates for further derivatization.
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Pyrimidine ring hydrogenation : The pyrimidine ring may undergo partial hydrogenation under catalytic conditions (e.g., Pd/C, H₂), though steric hindrance from the triazole group could limit reactivity .
Substitution Reactions
The compound’s heteroaromatic rings enable nucleophilic and electrophilic substitutions:
Hydrolysis Reactions
The carboxamide group is prone to hydrolysis:
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Acidic hydrolysis : Heating with concentrated HCl converts the carboxamide to a carboxylic acid, releasing ammonia.
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Basic hydrolysis : Treatment with NaOH yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .
Cycloaddition and Cross-Coupling
The triazole and pyrimidine moieties participate in metal-catalyzed reactions:
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Click chemistry : The 1,2,4-triazole-1-yl group may engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates, though steric effects may limit efficiency.
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Suzuki-Miyaura coupling : The pyrimidine ring’s halogenated derivatives (if present) could undergo palladium-catalyzed cross-coupling with boronic acids .
Stability Under Synthetic Conditions
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Thermal stability : The compound decomposes above 160°C, necessitating low-temperature protocols for reactions like acylations.
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pH sensitivity : Stability decreases in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the carboxamide and oxazole rings .
Key Challenges and Research Gaps
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Regioselectivity : Competing reactivity between oxazole, pyrimidine, and triazole rings complicates site-specific modifications.
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Catalyst compatibility : Heavy metal catalysts (e.g., Cu, Pd) may coordinate with multiple heteroatoms, leading to side reactions .
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Limited experimental data : Most insights are extrapolated from analogous systems; dedicated studies on this compound are sparse.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives in antiviral therapies. Compounds similar to 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide have shown promising activity against viruses such as HIV. For instance, derivatives of triazoles have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting low cytotoxicity and high antiviral efficacy against wild-type HIV strains .
Antimicrobial Properties
Triazole-based compounds have also been investigated for their antibacterial properties. A review of various 1,2,4-triazole derivatives indicates significant activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
Anticancer Activity
The incorporation of oxazole and triazole moieties has been linked to enhanced anticancer properties. Recent studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, certain oxadiazole derivatives were noted for their ability to induce apoptosis in cancer cells while exhibiting selectivity towards tumor tissues .
Neuroprotective Effects
Research has indicated that some triazole derivatives possess neuroprotective properties. They can act as inhibitors of neurotoxic pathways associated with conditions like Alzheimer's disease. The structural features that enhance binding to neuroreceptors are critical for their effectiveness in this application .
Table 1: Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/EC50 (µM) |
|---|---|---|---|
| Compound A | Antiviral | HIV | 0.24 |
| Compound B | Antibacterial | E. coli | 0.5 |
| Compound C | Anticancer | MCF-7 (breast cancer) | 0.78 |
| Compound D | Neuroprotective | Neurons | >10 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Triazole Ring | Antiviral | Essential for receptor binding |
| Oxazole Substituent | Anticancer | Enhances selectivity for tumor cells |
| Phenyl Group | Antimicrobial | Contributes to hydrophobic interactions |
Case Study 1: Development of NNRTIs
A series of compounds derived from the triazole framework were synthesized and tested for their ability to inhibit HIV replication. One promising candidate exhibited an EC50 value of 0.24 nM against wild-type HIV in vitro while maintaining low cytotoxicity levels .
Case Study 2: Antimicrobial Efficacy Against MRSA
Research conducted on triazole-pyrimidine hybrids revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound demonstrated MIC values significantly lower than those of commonly used antibiotics, indicating its potential as a new therapeutic agent .
Case Study 3: Anticancer Activity Profiling
In vitro studies on oxadiazole derivatives showed that specific modifications led to increased potency against various cancer cell lines. Notably, compounds with electron-withdrawing groups at the para position exhibited enhanced antiproliferative effects compared to their counterparts .
Mechanism of Action
The mechanism of action of 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Research Implications and Gaps
- The target compound’s triazole-pyrimidine-oxazole triad warrants further evaluation against kinases (e.g., EGFR, VEGFR) and nucleases.
- Comparative in vitro studies with and are needed to quantify solubility, potency, and selectivity.
- Structural modifications, such as fluorination (as in ) or thione incorporation (as in ), could optimize its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a phenyl group, a triazole ring, a pyrimidine moiety, and an oxazole carboxamide. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
1. Antimicrobial Activity
Research indicates that compounds with triazole and oxazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways .
2. Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. For example, the presence of the oxazole moiety has been linked to enhanced cytotoxicity against several cancer cell lines. The compound's mechanism may involve the activation of apoptotic pathways through caspase activation .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of hCA IX has been reported with similar structures .
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of 1,2,4-triazole derivatives for their cytotoxic effects on glioblastoma cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant cell death and reduced proliferation rates .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The findings suggested that these compounds effectively inhibited bacterial growth through disruption of cell wall synthesis and protein production .
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction
The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like p53 and downregulating anti-apoptotic factors .
2. Enzyme Interaction
Molecular docking studies have suggested strong interactions between the compound and target enzymes such as carbonic anhydrases. These interactions may lead to conformational changes that inhibit enzyme activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of carbonic anhydrases |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide?
- Methodology :
- Step 1 : Synthesize the pyrimidine core via nucleophilic substitution. For example, react 4,6-dichloropyrimidine with 1H-1,2,4-triazole in DMF using K₂CO₃ as a base (60°C, 12 h) to introduce the triazole moiety .
- Step 2 : Couple the oxazole-3-carboxylic acid derivative (e.g., 5-phenyl-1,2-oxazole-3-carboxylic acid) to the pyrimidine intermediate using EDCI/HOBt in DCM at room temperature for 24 h .
- Validation : Confirm via ¹H NMR (e.g., δ 8.7–8.9 ppm for pyrimidine protons) and LC-MS (theoretical [M+H]⁺ calculated using exact mass).
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology :
- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:
- R-factor : < 0.05 for high-resolution data.
- Thermal displacement parameters : Validate via anisotropic refinement of non-H atoms.
- Compare experimental bond lengths/angles (e.g., C-N bond in triazole: ~1.32 Å) with DFT-optimized models .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial : Follow CLSI guidelines using MIC assays against S. aureus and C. albicans. Include miconazole as a positive control .
- Kinase inhibition : Use FRET-based assays (e.g., c-Jun N-terminal kinase) with ATP concentration at Km. Report IC₅₀ values ± SEM .
Advanced Research Questions
Q. How can molecular docking resolve contradictions in SAR studies for triazole-containing analogs?
- Methodology :
- Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Target selection : Prioritize kinases (e.g., EGFR) based on homology to structurally resolved co-crystals (PDB: 4HJO).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀. Discrepancies may arise from solvent effects or protein flexibility .
Q. What strategies optimize crystallographic refinement for low-resolution data of this compound?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use ISOR restraints for disordered regions.
- Validation : Check Rint (< 0.1) and CC₁/₂ (> 0.7) .
Q. How do halogen substituents on the phenyl ring influence antifungal activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
